![molecular formula C13H28O6 B14250268 Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol CAS No. 497881-19-3](/img/structure/B14250268.png)
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C12H26O4. It is a derivative of formic acid and is known for its unique structure, which includes a hexoxyethoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol typically involves the reaction of formic acid with 2-[2-(2-hexoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical processes, including hydrogen bonding and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol can be compared with other similar compounds, such as:
2-[2-(2-methoxyethoxy)ethoxy]ethanol: This compound has a similar structure but with a methoxy group instead of a hexoxy group, leading to different chemical properties and applications.
Triethylene glycol monohexyl ether: This compound shares a similar backbone but lacks the formic acid moiety, resulting in different reactivity and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug formulation. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Eigenschaften
CAS-Nummer |
497881-19-3 |
|---|---|
Molekularformel |
C13H28O6 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4.CH2O2/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13;2-1-3/h13H,2-12H2,1H3;1H,(H,2,3) |
InChI-Schlüssel |
DUVBSNNZUXEYAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOCCOCCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


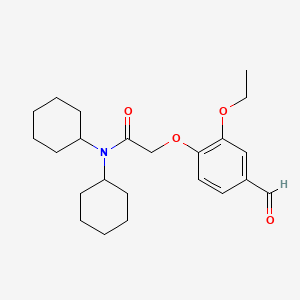
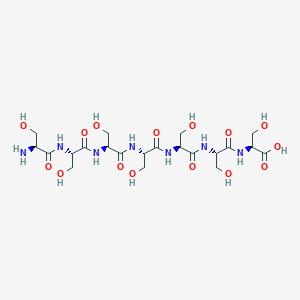
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
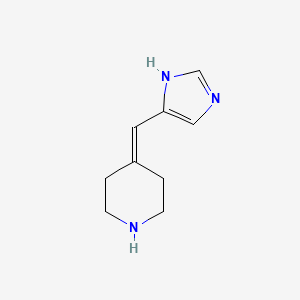
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
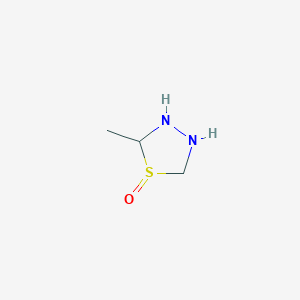
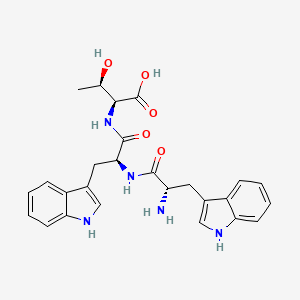

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
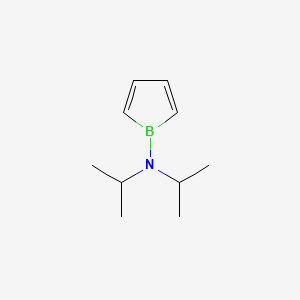
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)


